molecular formula C12H17NO2 B13747208 Carbamic acid, methyl-, carvacryl ester CAS No. 2752-71-8

Carbamic acid, methyl-, carvacryl ester

Cat. No.: B13747208
CAS No.: 2752-71-8
M. Wt: 207.27 g/mol
InChI Key: IGOIEFUCTIBKFZ-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, carvacryl ester, also known as carvacryl methylcarbamate, is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This solid compound has a predicted boiling point of 281.7°C and a flash point of 124.2°C . As a methylcarbamate ester, it is characterized by a carbamate group where the nitrogen atom is methylated. Carbamate esters are of significant interest in scientific research due to their utility as synthetic intermediates and their diverse biological activities. They are commonly investigated for their potential roles as enzyme inhibitors or as building blocks in organic synthesis and medicinal chemistry . The carvacryl moiety, derived from carvacrol, is a monoterpenoid found naturally in various aromatic plants such as oregano and thyme . This structure suggests potential for research into structure-activity relationships. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

2752-71-8

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2-methyl-5-propan-2-ylphenyl) N-methylcarbamate

InChI

InChI=1S/C12H17NO2/c1-8(2)10-6-5-9(3)11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14)

InChI Key

IGOIEFUCTIBKFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC(=O)NC

Origin of Product

United States

Preparation Methods

Direct Reaction of Amines, Carbon Dioxide, and Alkoxysilanes

A prominent method for preparing carbamic acid esters involves the three-component reaction of an amine, carbon dioxide, and an alkoxysilane compound in the presence of catalysts such as alkali metal compounds or ionic liquids. This method is notable for its high yield and selectivity.

  • Reaction Conditions :

    • Temperature: 150–180 °C
    • Pressure: 1–5 MPa CO₂ (optimal range 3–20 MPa)
    • Time: 4–24 hours
    • Solvent: Non-alcoholic solvents preferred (e.g., acetonitrile, benzene, toluene, ethers) or solventless conditions
    • Catalysts: Alkali metal compounds (potassium tert-butoxide, cesium carbonate), zinc compounds, or ionic liquids with acetate anions
  • Mechanism : The amine reacts with CO₂ to form a carbamate intermediate, which subsequently reacts with the alkoxysilane to yield the carbamic acid ester.

  • Example Procedure :
    In an autoclave, 1 mmol of aniline (amine), 2 mmol of tetramethoxysilane (alkoxysilane), 0.02 mmol of potassium tert-butoxide (alkali metal catalyst), and 3 mL of acetonitrile (solvent) are combined. The autoclave is pressurized with CO₂ to 5 MPa and heated to 150 °C with stirring for 24 hours. After cooling, the product carbamic acid ester is isolated with high yield and selectivity.

Reaction of Carbamic Ester Compounds with Carbon Monoxide and Water

Another approach involves the reaction of carbamic ester compounds with carbon monoxide and water under controlled conditions to form carbamic acid esters. This method is less commonly applied for methyl carvacryl carbamate but provides an alternative synthetic route for carbamic acid derivatives.

  • Alkyl Groups : The alkyl portion (methyl in this case) is preferred to be short-chain (1–7 carbons), with methyl being particularly favored.

Oxidative Carbonylation of Amines and Alcohols

The oxidative carbonylation process utilizes complexes such as copper(I) complexes and oxygen to catalyze the reaction between amines and alcohols to produce carbamic acid esters.

  • Catalysts : Copper(I) complexes and oxygen complexes
  • Mechanism : The reaction proceeds via an oxidative carbonylation mechanism wherein the amine and alcohol are converted to the carbamate in the presence of CO and O₂.

This method is applicable when starting from carvacrol derivatives (alcohols) and methylamine or methyl carbamate precursors.

Reaction of Carbon Dioxide, Epoxides, and Amines

Carbamic esters can also be synthesized by reacting carbon dioxide, epoxides, and primary or secondary aliphatic amines. This method allows for the formation of carbamate esters via ring-opening of epoxides by amines and subsequent reaction with CO₂.

  • Example : Epoxycyclohexane reacts with amine under CO₂ atmosphere to yield monocarbamic esters.

While this method is more general, it can be adapted with appropriate epoxide and amine derivatives related to the carvacryl structure.

Comparative Data Table of Preparation Methods

Method Key Reactants Catalyst(s) Conditions (Temp, Pressure) Solvent(s) Yield & Selectivity Notes
Amine + CO₂ + Alkoxysilane Amine (e.g., aniline), CO₂, alkoxysilane (e.g., tetramethoxysilane) Alkali metal compounds (K t-BuO, Cs₂CO₃), ionic liquids 150–180 °C, 1–5 MPa CO₂, 4–24 h Acetonitrile, toluene, ethers High yield, high selectivity Industrially viable, scalable
Carbamic ester + CO + H₂O Carbamic ester, CO, H₂O Not specified Not specified Not specified Improved process for carbamic esters Less common for methyl carvacryl ester
Oxidative carbonylation Amine + Alcohol + O₂ + CO Copper(I) complexes Mild to moderate temperatures Not specified Moderate to good yields Suitable for alcohol derivatives
CO₂ + Epoxides + Amines CO₂, epoxides, primary/secondary amines None specified Ambient to moderate Not specified Good yields Mechanism involves epoxide ring-opening

Research Findings and Notes

  • The use of alkali metal catalysts such as potassium tert-butoxide and cesium carbonate in combination with alkoxysilanes under pressurized CO₂ conditions is reported to yield carbamic acid esters with excellent selectivity and economic efficiency.

  • Ionic liquids with acetate anions enhance the catalytic efficiency and selectivity, providing an alternative to metal-based catalysts.

  • Reaction times and pressures are optimized to balance yield and operational safety, with 4–24 hours and 1–5 MPa CO₂ being typical conditions.

  • Solvent choice significantly affects the reaction; non-alcoholic solvents are preferred to avoid interference with carbamate formation.

  • The oxidative carbonylation method offers a route from alcohols and amines but requires careful control of oxygen and CO to avoid side reactions.

  • Direct synthesis from CO₂, epoxides, and amines represents a green chemistry approach but requires epoxide substrates compatible with the carvacryl structure.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, carvacryl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbamic acid and carvacrol.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases such as sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Carbamic acid and carvacrol.

    Oxidation: Oxidized derivatives of carvacrol.

    Substitution: Various substituted carbamic acid derivatives.

Scientific Research Applications

Applications in Pharmaceuticals

1. Antimicrobial Agents:
The compound shows promise as an antimicrobial agent due to its quaternary ammonium structure, which enhances its ability to disrupt microbial membranes. Research indicates that similar compounds have demonstrated significant antibacterial properties against various strains of bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa .

2. Pain Management:
Studies have indicated that derivatives of carvacrol, including carbamic acid esters, exhibit analgesic and anti-inflammatory effects. For instance, carvacryl propionate has been shown to provide enhanced pain relief compared to pure carvacrol .

3. Neuropharmacology:
The compound may influence neurotransmitter activity due to its structural characteristics, potentially impacting neurological functions. This opens avenues for research into its use in treating neurological disorders .

Applications in Agriculture

1. Insecticides:
Carbamic acid esters are widely recognized for their use as insecticides due to their anticholinesterase activity. For example, methyl carbamate derivatives are employed in agricultural settings to control pests effectively without cumulative toxicity .

2. Fungicides:
The compound has been explored for its fungicidal properties against various plant pathogens. Its effectiveness as a fungicide can be attributed to its ability to penetrate fungal cell membranes and disrupt cellular processes .

Applications in Cosmetics

1. Formulation Enhancements:
In cosmetic formulations, carbamic acid esters serve as emulsifiers and stabilizers. Their ability to improve the texture and stability of products makes them valuable in the development of creams and lotions .

2. Antimicrobial Properties:
Due to their antimicrobial activity, these compounds are incorporated into personal care products to enhance shelf life and safety by preventing microbial contamination .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
PharmaceuticalsAntimicrobial agentsDisrupts microbial membranes
Pain managementAnalgesic and anti-inflammatory effects
NeuropharmacologyInfluences neurotransmitter activity
AgricultureInsecticidesAnticholinesterase activity
FungicidesDisrupts fungal cellular processes
CosmeticsFormulation enhancementsImproves texture and stability
Antimicrobial propertiesPrevents microbial contamination

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of carbamic acid derivatives against Candidas albicans and other pathogens. Results showed over 75% inhibition of fungal growth when tested against standard strains, indicating strong potential for clinical applications in antifungal treatments.

Case Study 2: Agricultural Impact
Research on the use of carbamic acid esters as insecticides demonstrated significant reductions in pest populations in controlled agricultural trials. The results highlighted their effectiveness compared to traditional pesticides, suggesting a safer alternative for pest management.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, carvacryl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory mediators and pathways.

Comparison with Similar Compounds

Structural Comparison

Carbamic acid, methyl-, carvacryl ester shares the core carbamate functional group (-O-(C=O)-N-) with several clinically relevant analogs. Key structural distinctions lie in the substituents attached to the phenolic ring and the carbamate side chain:

Compound Carbamate Substituent Phenolic Substituent Key Structural Features
This compound Methyl 5-Isopropyl-2-methylphenyl Bulky isopropyl group enhances lipophilicity
Physostigmine Methyl 3-Dimethylaminophenyl Quaternary ammonium enhances AChE inhibition
Meprobamate 2-Methyl-2-propyltrimethylene None (aliphatic chain) Branched chain confers muscle relaxant activity
Rivastigmine Ethyl(methyl) 3-[(S)-1-(Dimethylamino)ethyl]phenyl Dimethylaminoethyl group improves CNS penetration
Carbamic acid, methyl-, ethyl ester Methyl Ethyl Simpler aliphatic ester, lower bioactivity

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aromatic carbamates (e.g., physostigmine, rivastigmine) exhibit stronger acetylcholinesterase (AChE) inhibition due to π-π interactions with enzyme active sites. In contrast, aliphatic carbamates like meprobamate lack this activity but act as CNS depressants .
  • Steric Effects : The carvacryl group’s bulky isopropyl substituent may reduce metabolic degradation compared to unsubstituted phenyl carbamates, as seen in studies on methylphenyl-carbamic esters .
Pharmacological Activity

Carbamates are classified based on their primary mechanisms:

Compound Primary Activity Potency (vs. Physostigmine) Clinical Use
This compound Likely AChE inhibition or neuromuscular modulation* Not reported Hypothesized for glaucoma or myasthenia gravis
Physostigmine AChE inhibition Reference (1x) Glaucoma, Alzheimer’s
Meprobamate GABA receptor modulation N/A Anxiety, muscle relaxation
Rivastigmine Dual AChE and butyrylcholinesterase inhibition 2–3x more potent than physostigmine Alzheimer’s, Parkinson’s dementia
Methylphenyl-carbamic ester (analog) Intestinal peristalsis stimulation Comparable to physostigmine Experimental GI motility agent

Notes:

  • *Carvacryl ester’s activity is inferred from its structural similarity to methylphenyl-carbamic esters, which show miotic and intestinal stimulant effects .
  • Quaternary ammonium groups (e.g., in physostigmine) enhance AChE binding but limit blood-brain barrier penetration, whereas rivastigmine’s dimethylaminoethyl group improves CNS bioavailability .
Physical and Thermodynamic Properties

Limited data exists for the carvacryl ester, but comparisons with simpler analogs highlight trends:

Property This compound* Carbamic acid, methyl-, ethyl ester Meprobamate
Boiling Point ~353–400 K (estimated) 353.2 K 483 K (decomposes)
ΔvapH (Vaporization Enthalpy) ~50–60 kJ/mol (estimated) 51.70 kJ/mol Not reported
Solubility Low water solubility (lipophilic) Moderately soluble in polar solvents High lipid solubility

Note: *Estimated based on structural analogs. Lipophilicity increases with aromatic and bulky substituents, impacting bioavailability and tissue distribution.

Biological Activity

Carbamic acid, methyl-, carvacryl ester is a compound derived from carvacrol, a monoterpenoid phenol found in various essential oils. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects against various diseases. This article synthesizes the latest research findings and case studies related to its biological activity.

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 219.25 g/mol
  • Structure : The compound consists of a carbamic acid moiety linked to a carvacryl group.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Candida albicans161.3 mg/LDisruption of ergosterol synthesis
Candida auris125–500 µg/mLInduction of oxidative stress and cell membrane damage
Escherichia coliNot specifiedMembrane destabilization and biofilm inhibition

Studies indicate that the compound disrupts cell membranes by affecting ergosterol synthesis, which is crucial for fungal cell integrity. It also reduces biofilm formation significantly, which is critical in treating persistent infections caused by biofilm-forming pathogens .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It reduces the production of pro-inflammatory cytokines and enhances antioxidant enzyme activities, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

  • Key Findings :
    • Induces SOD and GPx activity.
    • Reduces levels of pro-inflammatory cytokines.
    • Protects against oxidative stress in cells exposed to lipopolysaccharides (LPS) .

Analgesic Properties

The compound has been noted for its analgesic effects through modulation of transient receptor potential (TRP) channels and GABA receptors. This suggests its potential use in pain management therapies .

Case Studies

A notable case study highlights the effects of carbamate intoxication in agricultural settings. While not directly related to this compound, it underscores the importance of understanding carbamate derivatives' safety profiles and biological interactions. In this case, a farmer experienced severe poisoning due to exposure to carbofuran, a highly toxic carbamate insecticide. This incident emphasizes the need for careful handling and understanding of carbamate compounds' biological activities and toxicological profiles .

Q & A

Q. What are the optimal synthetic routes for preparing carbamic acid, methyl-, carvacryl ester with high yield?

Methodological Answer: The synthesis of carbamic acid esters typically involves reacting a carbamoyl chloride with an alcohol or phenol under basic conditions. For methyl-carbamoyl derivatives, methyl isocyanate may react with carvacrol (a substituted phenol) in anhydrous solvents like tetrahydrofuran (THF) at controlled temperatures (e.g., 20°C) . Catalysts such as triethylamine are often used to neutralize HCl byproducts and drive the reaction forward. Yield optimization requires strict control of stoichiometry, moisture-free environments, and purification via column chromatography. For example, analogous routes for methyl carbamates report yields >75% when using equimolar reagents and 24-hour reaction times .

Q. How does the ester functional group influence the compound’s stability under varying pH conditions?

Methodological Answer: Carbamate esters undergo hydrolysis under acidic or alkaline conditions. Stability studies should involve accelerated degradation experiments:

  • Acidic hydrolysis (pH <3): Use HCl or H₂SO₄ in aqueous/organic solvent mixtures (e.g., 1:1 THF/H₂O) at elevated temperatures (e.g., 60°C). Monitor degradation via HPLC or NMR .
  • Alkaline hydrolysis (pH >10): Employ NaOH or KOH solutions. Carbamates typically hydrolyze faster in alkali, forming methylamine and carvacryl alcohol derivatives .
    Comparative kinetic studies (rate constants, activation energies) can quantify stability differences. For instance, steric hindrance from the carvacryl group may delay hydrolysis relative to simpler aryl esters .

Advanced Research Questions

Q. What role do substituents on the carvacryl group play in modulating the compound’s interaction with target enzymes?

Methodological Answer: The carvacryl group (likely a methyl-isopropyl-substituted phenol) contributes to lipophilicity and steric effects, influencing binding affinity to enzymes like acetylcholinesterase or cytochrome P450. To assess this:

Molecular docking simulations: Compare binding energies of the compound with/without carvacryl substituents using software like AutoDock .

Enzyme inhibition assays: Measure IC₅₀ values against purified enzymes. For example, bulkier substituents may reduce binding pocket accessibility, altering inhibitory potency .

QSAR modeling: Correlate substituent parameters (e.g., logP, molar refractivity) with bioactivity data to identify critical structural features .

Q. How can spectroscopic techniques resolve contradictions in reported structural data for carbamic acid derivatives?

Methodological Answer: Discrepancies in structural assignments (e.g., ester vs. amide tautomers) require multi-technique validation:

  • IR spectroscopy: Confirm the presence of ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and absence of amide bands (~1650 cm⁻¹) .
  • NMR analysis: Use ¹³C NMR to distinguish ester carbonyls (~165–175 ppm) from carbamates (~155–160 ppm) .
  • Mass spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns. For example, loss of carvacryl alcohol (C₁₀H₁₄O) would confirm ester cleavage .

Data Contradictions and Resolution

Q. How should researchers address conflicting reports on the biological activity of carbamic acid esters?

Methodological Answer: Contradictions often arise from variability in assay conditions or impurities. To resolve these:

Reproducibility checks: Replicate experiments using standardized protocols (e.g., fixed cell lines, buffer pH, and incubation times).

Purity validation: Characterize compounds via HPLC (>95% purity) and exclude solvent residues (e.g., DMSO) that may skew bioactivity .

Meta-analysis: Compare data across studies while controlling for variables like dosage and exposure duration. For instance, low activity in one study may stem from poor solubility rather than intrinsic inactivity .

Experimental Design Considerations

Q. What in vitro models are optimal for studying the neurotoxic potential of this compound?

Methodological Answer:

  • Primary neuronal cultures: Assess cytotoxicity via lactate dehydrogenase (LDH) release and mitochondrial health (MTT assay) .
  • Acetylcholinesterase inhibition: Use Ellman’s method to quantify enzyme activity in rat brain homogenates .
  • Oxidative stress markers: Measure glutathione depletion and reactive oxygen species (ROS) generation in SH-SY5Y cells .

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